molecular formula C7H17ClN2O2 B588515 (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride CAS No. 944538-49-2

(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

Cat. No. B588515
M. Wt: 196.675
InChI Key: XXRMYXBSBOVVBH-FYZOBXCZSA-N
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Description

“(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride” is a chemical compound with the molecular formula C7H17ClN2O2. It is also known as the ®-enantiomer of bethanechol chloride1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

I’m sorry, but I couldn’t find detailed information on the molecular structure of this compound.



Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

I couldn’t find detailed information on the physical and chemical properties of this compound.


Scientific Research Applications

Enantiomer Separation and Synthesis of Derivatives

  • (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, also known as (R)-carnitine hydrochloride, was synthesized through lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. The enzymatic resolution provided optically pure derivatives, demonstrating its potential in chiral chemistry and the synthesis of biologically active compounds (Kamal et al., 2007).

Intramolecular Hydrogen Bonds and Solubility in Aqueous Solutions

  • Research on anthraquinone-based redox active materials for aqueous organic redox flow batteries showed that intramolecular hydrogen bonds significantly influence the solubility of these materials in water. The study emphasized the importance of molecular structure in determining solubility and stability in aqueous environments, which is crucial for the development of efficient and stable energy storage systems (Xia et al., 2021).

Crystal Structure and Prodrug Potential

  • A novel hydrochloride quaternary ammonium salt, structurally related to (2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, was synthesized and its crystal structure was determined. This research provided insights into the molecular architecture of such compounds, highlighting their potential as prodrugs due to their unique structural features (Xiao, 2008).

Amination Reactions Mediated by Palladium/Imidazolium Salt Systems

  • The compound has been studied as part of mechanistic investigations in the field of organic synthesis, specifically in amination reactions of aryl halides with nitrogen-containing reagents. These reactions are fundamental in the synthesis of a wide range of organic compounds, and the research contributes to understanding the role of various catalysts and reaction conditions in optimizing these processes (Grasa et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found.


Future Directions

There seems to be interest in this compound, as it is available for purchase from chemical suppliers12. However, the specific future directions for research or applications involving this compound are not detailed in the sources I found.


properties

IUPAC Name

[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRMYXBSBOVVBH-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669845
Record name (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

CAS RN

944538-49-2
Record name (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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